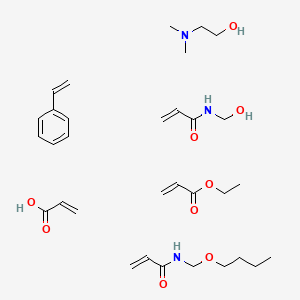
N-(butoxymethyl)prop-2-enamide;2-(dimethylamino)ethanol;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide, compounded with 2-(dimethylamino)ethanol, is a complex polymeric compound. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple functional groups, allows it to participate in a wide range of chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the polymerization of 2-propenoic acid with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide. The polymerization process can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) to ensure proper mixing and reaction kinetics.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are fed continuously or batch-wise. The reaction conditions, including temperature, pressure, and initiator concentration, are carefully monitored and controlled to achieve the desired polymer properties. Post-polymerization, the polymer is purified and compounded with 2-(dimethylamino)ethanol to enhance its properties and functionality.
Analyse Des Réactions Chimiques
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of various advanced materials. Its ability to undergo multiple reactions makes it a versatile building block for creating complex molecular architectures.
Biology
In biological research, the polymer is used in the development of drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating and releasing therapeutic agents in a controlled manner.
Medicine
In medicine, the polymer is explored for its potential in tissue engineering and regenerative medicine. Its structural properties allow it to support cell growth and differentiation, making it a promising material for creating scaffolds for tissue regeneration.
Industry
In industrial applications, the polymer is used in the production of coatings, adhesives, and sealants. Its chemical resistance and mechanical properties make it suitable for protecting surfaces and bonding materials in various industrial processes.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves interactions with molecular targets such as proteins, enzymes, and cell membranes. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their structure and function. Pathways involved in these interactions include signal transduction, cellular uptake, and metabolic processing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and methyl-2-methyl-propenoate
- 2-Propenoic acid, methyl ester, polymer with ethene, block
- 2-Propenoic acid, 2-methyl-, methyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate, and N-(hydroxymethyl)-2-propenamide, compounded with 2-(dimethylamino)ethanol, stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a more versatile and valuable compound in various fields.
Propriétés
Numéro CAS |
65970-41-4 |
|---|---|
Formule moléculaire |
C32H53N3O9 |
Poids moléculaire |
623.8 g/mol |
Nom IUPAC |
N-(butoxymethyl)prop-2-enamide;2-(dimethylamino)ethanol;ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C5H8O2.C4H7NO2.C4H11NO.C3H4O2/c1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-5(2)3-4-6;1-2-3(4)5/h4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);6H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
Clé InChI |
NSWOZZAIKCCWFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCNC(=O)C=C.CCOC(=O)C=C.CN(C)CCO.C=CC1=CC=CC=C1.C=CC(=O)NCO.C=CC(=O)O |
Numéros CAS associés |
65970-41-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
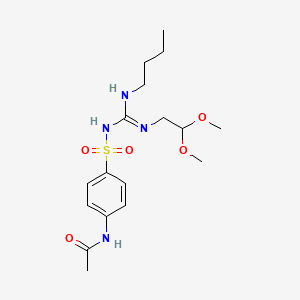


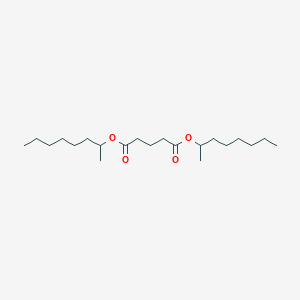
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
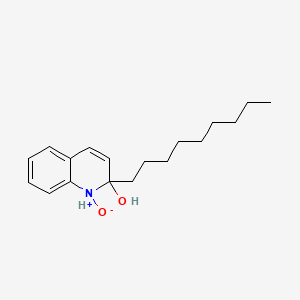
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)

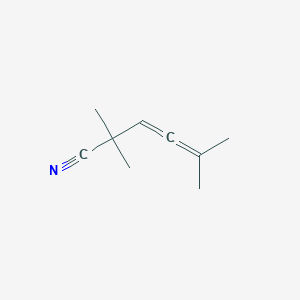
![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
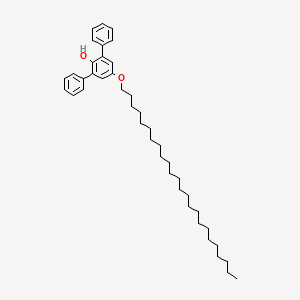
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
